4-Piperidinemethanol, 1-methyl-4-phenyl-
Description
4-Piperidinemethanol, 1-methyl-4-phenyl-, is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with three key substituents:
- A methyl group at the nitrogen atom (position 1).
- A phenyl group and a hydroxymethyl group (-CH₂OH) at the 4-position carbon of the piperidine ring .
This structure confers unique physicochemical and pharmacological properties. Piperidine derivatives are widely studied for their biological activities, including antitumor, antiarrhythmic, and receptor-modulating effects. The hydroxymethyl group enhances polarity, influencing solubility and binding interactions, while the phenyl and methyl groups contribute to steric and electronic effects .
Properties
CAS No. |
4220-10-4 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C13H19NO/c1-14-9-7-13(11-15,8-10-14)12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
InChI Key |
FDIJINBEVKPNEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Key Observations :
- Fluorinated analogs (e.g., compound 7) exhibit improved receptor binding affinity compared to non-fluorinated derivatives, likely due to enhanced electronegativity and lipophilicity .
- Phenylethyl substituents at the 1-position (e.g., MDL 11,939, Glemanserin) increase steric bulk, favoring interactions with hydrophobic receptor pockets .
- Hydroxymethyl position : The 4-CH₂OH group in the target compound contrasts with PF-543 derivatives, where substituents are introduced at the 1-position, leading to divergent biological targets .
Pharmacological Activity
- Anticancer Potential: Derivatives with 4-piperidinemethanol moieties (e.g., Combretastatin A-4 analogues) showed low activity against cancer cells (IC₅₀ > 10 µM) and poor aqueous solubility, limiting therapeutic utility .
- Receptor Selectivity : Glemanserin’s 5-HT2A antagonism (Ki < 1 nM) highlights the impact of α-phenyl substitution, absent in the target compound .
Physicochemical Properties
Key Trends :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
